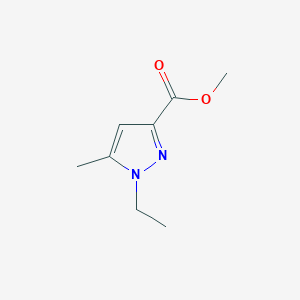

Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

Description

Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a pyrazole ring substituted with an ethyl group at position 1, a methyl ester at position 3, and a methyl group at position 5. Pyrazole derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science . The methyl ester group at position 3 likely enhances metabolic stability compared to free carboxylic acids, while the ethyl and methyl groups at positions 1 and 5 may modulate lipophilicity and steric bulk .

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-ethyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-10-6(2)5-7(9-10)8(11)12-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJKTPMHLNHFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623120 | |

| Record name | Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-71-4 | |

| Record name | Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often utilize one-pot multicomponent reactions, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to enhance the yield and selectivity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole-3-carboxylic acids.

Reduction: Reduction reactions can convert it into pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to active sites. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Position 1: Ethyl (target compound) vs. methyl or aryl groups (e.g., 4-methylphenyl in ). Position 3: Methyl ester (target) vs. ethyl ester (e.g., ) or trifluoromethyl (). Methyl esters are less lipophilic than ethyl esters, which may improve aqueous solubility but reduce membrane permeability. Position 5: Methyl (target) vs. phenyl (), methoxy (), or carboxylic acid (). Electron-withdrawing groups (e.g., CF₃) enhance electrophilicity, while phenyl groups enable π-π stacking in drug-receptor interactions.

Biological and Chemical Implications :

- Pharmaceutical Relevance : Compounds with aromatic substituents (e.g., phenyl in ) are often explored for kinase inhibition or antimicrobial activity. The target compound’s simpler substituents may make it a versatile intermediate for further derivatization.

- Synthetic Utility : Chloromethyl () or trifluoromethyl () groups serve as handles for cross-coupling or nucleophilic substitution reactions, whereas the target compound’s methyl and ethyl groups limit such reactivity.

Structural Data and Characterization :

- While crystal structures are unavailable for the target compound, analogs like Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate () highlight the role of hydrogen bonding and π-stacking in solid-state packing.

Biological Activity

Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 181.20 g/mol |

| Density | 1.2 g/cm³ |

| Melting Point | 80–84 °C |

| Boiling Point | 299.1 °C |

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit notable antioxidant properties. For instance, studies have shown that compounds similar to methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging tests.

Key Findings:

- Compounds with similar structures demonstrated DPPH scavenging percentages between 84.16% and 90.52% , indicating strong antioxidant potential .

Antimicrobial Activity

Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate has been evaluated for its antimicrobial efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) values provide insight into its effectiveness.

Table: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 15 |

| Candida albicans | 20 |

Studies have shown that this compound exhibits broad-spectrum antimicrobial activity with MIC values ranging from 2.50 to 20 µg/mL against different bacterial strains .

Anti-inflammatory Activity

The anti-inflammatory properties of methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate have been explored in various models. The compound has been shown to inhibit pro-inflammatory cytokines and stabilize cell membranes.

Key Findings:

- In vitro assays demonstrated that compounds related to methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate could inhibit the release of TNF-alpha in macrophages, showcasing their potential as anti-inflammatory agents .

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives indicate promising results. Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate has been tested against several cancer cell lines.

Table: Anticancer Activity

| Cell Line | IC₅₀ (µM) |

|---|---|

| HepG2 (liver) | 54.25 |

| HeLa (cervical) | 38.44 |

| MCF-7 (breast) | 3.67 |

The compound exhibited significant growth inhibition in cancer cells, particularly against HeLa and MCF-7 cells, with IC₅₀ values in the low micromolar range .

Case Study 1: Antioxidant and Antimicrobial Evaluation

In a study evaluating the biological activities of various pyrazole derivatives, methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate was found to possess potent antioxidant and antimicrobial properties, supporting its potential for therapeutic applications against oxidative stress-related diseases and infections .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that the compound significantly reduced LPS-induced TNF-alpha release in macrophages, suggesting its role in modulating inflammatory responses .

Q & A

Q. What are the recommended synthetic routes for Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate?

The compound can be synthesized via esterification or alkylation of pyrazole precursors. For example, electrochemical oxidative aromatization of pyrazolines using controlled potentials (e.g., 1.5 V in acetonitrile with a platinum electrode) has been effective for similar esters . Key steps include:

- Condensation of hydrazine derivatives with β-keto esters.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Characterization using HRMS (high-resolution mass spectrometry) to confirm molecular ions (e.g., m/z 353.1257 [M+H]+) .

| Reaction Conditions |

|---|

| Solvent: Acetonitrile |

| Electrode: Pt |

| Voltage: 1.5 V |

| Yield: ~28% (optimized) |

Q. What safety protocols are critical for handling this compound?

While toxicity data for this specific compound is limited, analogous pyrazole esters require:

- PPE : Nitrile gloves, safety goggles, and lab coats .

- Storage : Tightly sealed containers at 0–8°C, away from oxidizers and ignition sources .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic methods are optimal for structural confirmation?

- NMR : Use DMSO-d₆ or CDCl₃ for ¹H/¹³C NMR. Key signals include ester carbonyl (~165–170 ppm) and pyrazole ring protons (6.6–7.8 ppm) .

- HRMS : Confirm molecular weight with <2 ppm error .

- X-ray diffraction : Refine structures using SHELX (e.g., SHELXL for small-molecule crystallography) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during refinement?

Use SHELX software to address challenges like twinning or weak diffraction:

- Apply restraints for bond lengths/angles in low-resolution datasets.

- Validate hydrogen bonding patterns via graph-set analysis (e.g., R₂²(8) motifs) to ensure plausible packing .

- Cross-validate with DFT calculations for geometric parameters .

Q. How to reconcile conflicting NMR and X-ray data?

- Scenario : NMR suggests impurities, but X-ray shows a pure phase.

- Resolution :

Recrystallize the compound to remove amorphous impurities.

Perform HPLC (C18 column, methanol/water eluent) to check purity.

Q. What decomposition pathways occur under thermal stress, and how are they managed?

Pyrazole esters decompose above 150°C, releasing CO, NOₓ, and HCl . Mitigation strategies include:

- Conducting reactions under inert atmospheres (N₂/Ar).

- Using Schlenk lines for air-sensitive steps.

- Monitoring via TGA (thermogravimetric analysis) to identify stability thresholds .

Methodological Tables

| Key Stability Parameters |

|---|

| Decomposition Temperature: >150°C |

| Hazardous Byproducts: CO, NOₓ |

| Storage Temp: 0–8°C |

| Crystallographic Refinement Workflow |

|---|

| 1. Data Collection: 100 K, Mo-Kα radiation |

| 2. Solve: SHELXD (direct methods) |

| 3. Refine: SHELXL (full-matrix least squares) |

| 4. Validate: CCDC Mercury for packing analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.